molecular formula C23H25NO4 B5084890 Benzyl 2-methyl-6-oxo-4-[2-(propan-2-yloxy)phenyl]-1,4,5,6-tetrahydropyridine-3-carboxylate

Benzyl 2-methyl-6-oxo-4-[2-(propan-2-yloxy)phenyl]-1,4,5,6-tetrahydropyridine-3-carboxylate

Cat. No.: B5084890
M. Wt: 379.4 g/mol
InChI Key: AFWZYUVXWFBKMD-UHFFFAOYSA-N
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Description

Benzyl 2-methyl-6-oxo-4-[2-(propan-2-yloxy)phenyl]-1,4,5,6-tetrahydropyridine-3-carboxylate is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2-methyl-6-oxo-4-[2-(propan-2-yloxy)phenyl]-1,4,5,6-tetrahydropyridine-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common approach is to use a multi-step synthesis that includes the formation of the tetrahydropyridine ring, followed by the introduction of the benzyl and propan-2-yloxy groups. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-methyl-6-oxo-4-[2-(propan-2-yloxy)phenyl]-1,4,5,6-tetrahydropyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to new derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

Benzyl 2-methyl-6-oxo-4-[2-(propan-2-yloxy)phenyl]-1,4,5,6-tetrahydropyridine-3-carboxylate has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: It may be used in studies related to enzyme inhibition, receptor binding, and other biochemical processes.

    Industry: It can be used in the production of specialty chemicals, polymers, and other advanced materials.

Mechanism of Action

The mechanism of action of Benzyl 2-methyl-6-oxo-4-[2-(propan-2-yloxy)phenyl]-1,4,5,6-tetrahydropyridine-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or other biochemical interactions.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate
  • 2-((4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy)acetamide
  • Benzyl-(2-{4-[(4-fluorbenzyl)carbamoyl]-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidin-2-yl}propan-2-yl)carbamate

Uniqueness

Benzyl 2-methyl-6-oxo-4-[2-(propan-2-yloxy)phenyl]-1,4,5,6-tetrahydropyridine-3-carboxylate is unique due to its specific combination of functional groups and its potential for diverse chemical reactivity. This makes it a valuable compound for various applications, particularly in the development of new materials and therapeutic agents.

Properties

IUPAC Name

benzyl 6-methyl-2-oxo-4-(2-propan-2-yloxyphenyl)-3,4-dihydro-1H-pyridine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO4/c1-15(2)28-20-12-8-7-11-18(20)19-13-21(25)24-16(3)22(19)23(26)27-14-17-9-5-4-6-10-17/h4-12,15,19H,13-14H2,1-3H3,(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFWZYUVXWFBKMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(CC(=O)N1)C2=CC=CC=C2OC(C)C)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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